(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolidine ring, a morpholine ring, and a fluorinated methoxyphenyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol typically involves multiple steps, starting from commercially available precursors One common approach is to first synthesize the 4-fluoro-3-methoxyphenylmethyl intermediate, which is then coupled with a pyrrolidine derivative
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: The fluorine atom in the methoxyphenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biology, this compound can be used as a probe to study enzyme-substrate interactions, particularly those involving morpholine and pyrrolidine rings. It can also serve as a ligand in binding studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,4S)-1-[(4-chloro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- (3S,4S)-1-[(4-bromo-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
- (3S,4S)-1-[(4-methyl-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Uniqueness
What sets (3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol apart from similar compounds is the presence of the fluorine atom in the methoxyphenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and binding affinity, making it a valuable tool in various scientific research applications.
Properties
IUPAC Name |
(3S,4S)-1-[(4-fluoro-3-methoxyphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3/c1-21-16-8-12(2-3-13(16)17)9-18-10-14(15(20)11-18)19-4-6-22-7-5-19/h2-3,8,14-15,20H,4-7,9-11H2,1H3/t14-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBGLETMBGCFJIN-GJZGRUSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CC(C(C2)O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.